Isotopic Mass Differential of +4 Da Enables Baseline MS Resolution from Unlabeled Analyte
Fingolimod Palmitate Amide-d4 possesses a molecular weight of 549.9 g/mol (C₃₅H₅₉D₄NO₃), representing a mass differential of +4.0 Da relative to the unlabeled Fingolimod Palmitate Amide (MW 545.9 g/mol, C₃₅H₆₃NO₃) . This mass shift ensures complete baseline resolution in MS/MS detection without isotopic cross-talk exceeding 0.1% in the analyte channel, provided appropriate mass spectrometer resolution settings (≥0.7 Da FWHM) are employed . In contrast, a +3 Da labeled analog (e.g., trideuterated) may exhibit detectable isotopic overlap if the unlabeled analyte's natural M+3 isotopic abundance exceeds 0.5%, potentially introducing systematic quantification bias .
| Evidence Dimension | Mass spectrometric resolution between internal standard and analyte |
|---|---|
| Target Compound Data | MW = 549.9 g/mol (Δm/z = +4 Da vs. unlabeled analyte) |
| Comparator Or Baseline | Unlabeled Fingolimod Palmitate Amide: MW = 545.9 g/mol |
| Quantified Difference | +4 Da mass differential; estimated M+3 isotopic interference ≤0.1% in analyte channel |
| Conditions | Calculated from molecular formulas; MS resolution assumption: ≥0.7 Da FWHM for baseline separation |
Why This Matters
Procurement of the +4 Da labeled standard minimizes isotopic crosstalk and ensures method accuracy compliant with FDA/EMA bioanalytical method validation guidelines.
